1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)-
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Overview
Description
1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The methoxy and pyridinyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- can be compared with other indole derivatives, such as:
5-Methoxyindole: Similar in structure but lacks the pyridinyl group, resulting in different chemical and biological properties.
5-Methoxy-2-methylindole: Contains a methyl group instead of a pyridinyl group, leading to variations in reactivity and applications.
5-Methoxy-2-phenyl-1H-indole:
These comparisons highlight the unique properties of 1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)-, particularly its enhanced reactivity and potential for diverse applications.
Properties
CAS No. |
820977-31-9 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-methoxy-2-(6-methoxypyridin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H14N2O2/c1-18-11-6-7-12-10(8-11)9-14(16-12)13-4-3-5-15(17-13)19-2/h3-9,16H,1-2H3 |
InChI Key |
AJKQIRJBINKADM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=NC(=CC=C3)OC |
Origin of Product |
United States |
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